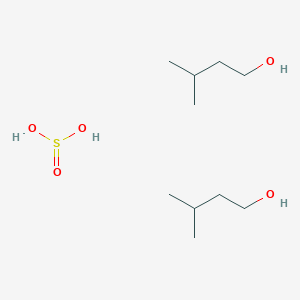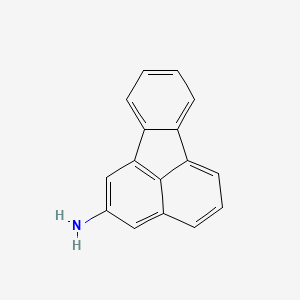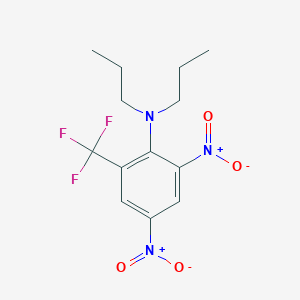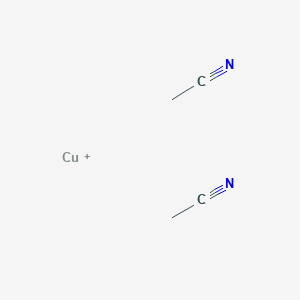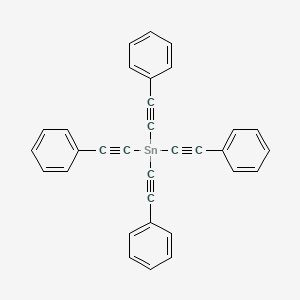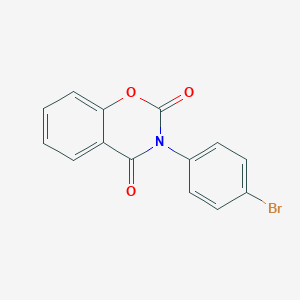
3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxazine-dione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl groups within the benzoxazine ring, potentially yielding hydroxyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Brominated quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystal polymers and organic semiconductors.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate interactions with biological macromolecules, while the benzoxazine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
類似化合物との比較
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, known for its liquid crystalline properties.
4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with diverse biological activities.
Uniqueness: 3-(4-Bromophenyl)-1,3-benzoxazine-2,4-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties
特性
分子式 |
C14H8BrNO3 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H8BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)19-14(16)18/h1-8H |
InChIキー |
BIUGQOJKNOAFDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



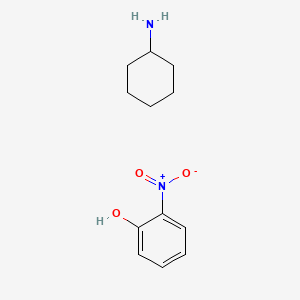
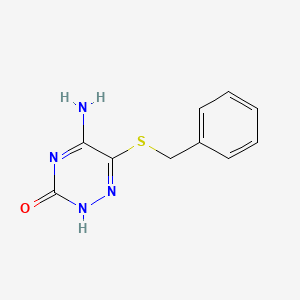
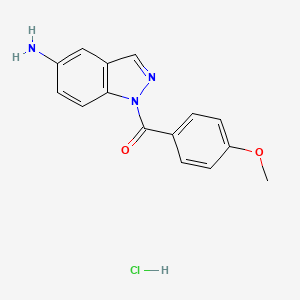
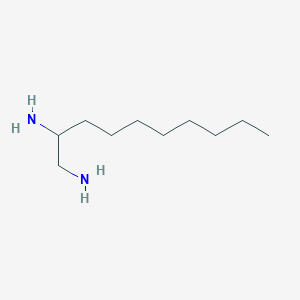
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
